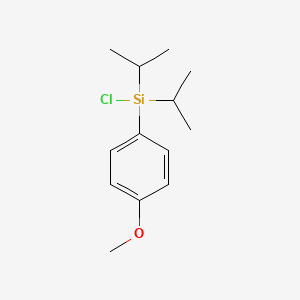







|
REACTION_CXSMILES
|
Cl[Si:2]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1)([CH:6]([CH3:8])[CH3:7])[CH:3]([CH3:5])[CH3:4].[CH2:17]([Mg]Cl)[CH:18]=[CH2:19]>C1COCC1>[CH2:19]([Si:2]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1)([CH:6]([CH3:8])[CH3:7])[CH:3]([CH3:5])[CH3:4])[CH:18]=[CH2:17]
|


|
Name
|
|
|
Quantity
|
54.8 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C(C)C)(C(C)C)C1=CC=C(C=C1)OC
|
|
Name
|
|
|
Quantity
|
335 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
128 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)[Mg]Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 23° C.
|
|
Type
|
ADDITION
|
|
Details
|
The mixture was treated with NH4Clsat'd (50 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted with ether (3×500 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified by silica gel chromatography (3-5% EtOAc/hexanes)
|
|
Type
|
CUSTOM
|
|
Details
|
to yield 52.86 g (94%) of a slightly cloudy, viscous oil
|
|
Type
|
DISTILLATION
|
|
Details
|
This reagent distills at 130° C. at 500 mtorr as a colorless oil
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C=C)[Si](C(C)C)(C(C)C)C1=CC=C(C=C1)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |